N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 1305324-69-9
VCID: VC3182262
InChI: InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17)
SMILES: CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl
Molecular Formula: C11H12ClIN2O2
Molecular Weight: 366.58 g/mol

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

CAS No.: 1305324-69-9

Cat. No.: VC3182262

Molecular Formula: C11H12ClIN2O2

Molecular Weight: 366.58 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide - 1305324-69-9

Specification

CAS No. 1305324-69-9
Molecular Formula C11H12ClIN2O2
Molecular Weight 366.58 g/mol
IUPAC Name N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17)
Standard InChI Key MMVSWMJPBMJMRK-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl
Canonical SMILES CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl

Introduction

Structural Characteristics

Molecular Structure

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide belongs to the family of substituted pyridines with a pivalamide group. The compound features a pyridine ring with multiple substituents: a chlorine atom at position 2, a formyl (aldehyde) group at position 4, an iodine atom at position 6, and a pivalamide group at position 3. The pivalamide group (2,2-dimethylpropanamide) consists of a bulky tertiary butyl group attached to a carbonyl that forms an amide bond with the pyridine ring.

Spectroscopic Characteristics

Based on structurally similar compounds, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide would exhibit characteristic spectroscopic features. In 1H-NMR spectroscopy, the formyl proton would likely appear as a distinctive singlet at approximately 9.7-10.0 ppm, similar to the formyl proton in N-(6-Chloro-3-formylpyridin-2-yl)pivalamide which shows a signal at 9.75 ppm . The tertiary butyl group of the pivalamide moiety typically appears as a strong singlet integrating for nine protons in the range of 1.3-1.4 ppm, as observed in related compounds .

Chemical Properties

Reactivity Profile

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide possesses multiple reactive sites that enable diverse chemical transformations. The formyl group serves as an electrophilic center for nucleophilic additions, while the halogen substituents (chlorine and iodine) can participate in coupling reactions. The iodine atom, being more reactive than chlorine in cross-coupling reactions, provides a selective handle for functionalization. The pivalamide group typically acts as a directing group in metalation reactions and can influence the regioselectivity of certain transformations.

Stability Considerations

Similar to other pivalamide-substituted pyridines, this compound likely exhibits good stability under ambient conditions but may be sensitive to strong acids and bases that could hydrolyze the amide bond. The formyl group would be susceptible to oxidation and reduction reactions, potentially requiring storage under inert atmosphere to prevent degradation. Based on related compounds, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide would likely require storage in a cool, dry place, protected from light to maintain its integrity.

Synthesis Methods

Analogous Synthesis Examples

Insights into the synthesis of this compound can be gained from the preparation of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, which has been described in the literature. This related compound serves as an important intermediate in the synthesis of various heterocyclic systems . For N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, the synthesis involves the reaction of 2-chloro-6-hydroxypyridine with pivaloyl chloride in the presence of a base like triethylamine.

Purification Techniques

Purification of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide would likely follow standard procedures for similar compounds. Based on the purification methods used for related pyridine derivatives, column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate would be an appropriate technique . In some cases, recrystallization from suitable solvents may also be employed to obtain high-purity material.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide likely serves as a valuable synthetic intermediate in medicinal chemistry. The formyl group provides a versatile handle for further transformations, including condensation reactions, reductions, and oxidations. The presence of halogen substituents (chlorine and iodine) enables selective functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, facilitating the synthesis of complex molecular scaffolds.

Case Studies in Drug Development

Related pyridine derivatives have been employed in the synthesis of biologically active compounds. For instance, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has been used as a precursor in the synthesis of 7-chloro-3-fluoro-1,8-naphthyridin-2(1H)-one with a reported yield of 56% . This transformation demonstrates how such pyridine derivatives can be converted into more complex heterocyclic systems with potential pharmacological applications.

Comparative Analysis

Structural Comparison with Similar Compounds

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide differs from related compounds primarily in the positioning and nature of its substituents. Compared to N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, it features a formyl group at position 4 and an iodine atom at position 6 instead of a hydroxyl group. N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has a different arrangement of substituents, with the formyl group at position 3 and the chlorine atom at position 6 .

Reactivity Comparison

The presence of both chlorine and iodine atoms in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide likely confers unique reactivity patterns compared to related compounds. The iodine atom would be expected to be more reactive in coupling reactions than the chlorine atom, allowing for selective functionalization. The formyl group's position at C-4 rather than C-3 (as in some related compounds) may also influence the compound's reactivity profile and applications in synthesis.

Comparative Data

The following table presents a comparison of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsTypical Applications
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamideC11H12ClIN2O2~366.58 (calculated)Chloro, Iodo, Formyl, PivalamideSynthetic intermediate
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamideC10H13ClN2O2228.67Chloro, Hydroxy, PivalamidePharmaceutical research
N-(6-Chloro-3-formylpyridin-2-yl)pivalamideC11H13ClN2O2~240.69 (calculated)Chloro, Formyl, PivalamideHeterocycle synthesis

Future Research Directions

Exploration of Chemical Transformations

The diverse functionality in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide presents numerous opportunities for chemical transformations. Future studies could investigate selective cross-coupling reactions at the iodine position, condensation reactions involving the formyl group, or directed functionalization using the pivalamide as a directing group. Such transformations could generate libraries of derivatives with potential biological activities.

Evaluation of Biological Properties

A comprehensive understanding of the biological properties of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide and its derivatives remains an important area for future research. Studies could focus on screening for enzyme inhibition, receptor binding, antimicrobial activities, or other pharmacological properties. Structure-activity relationship studies could help identify the most promising derivatives for further development.

Analytical Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) would be the preferred method for analyzing the purity of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide. A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of acid would likely provide good separation. For related compounds, thin-layer chromatography (TLC) using silica gel plates with appropriate solvent systems has been reported as an effective method for monitoring reactions and assessing purity .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy would be valuable for structural confirmation of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide. In addition to the characteristic signals mentioned earlier (formyl proton and tert-butyl group), the aromatic proton of the pyridine ring would provide diagnostic information. Mass spectrometry would be useful for confirming the molecular weight and fragmentation pattern, with the molecular ion expected around m/z 366 based on the calculated molecular weight.

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